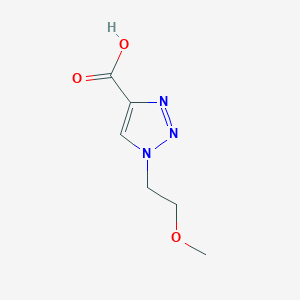

1-(2-Methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid

描述

Historical Context and Development

The development of this compound emerged from the broader historical evolution of triazole chemistry, which began with fundamental discoveries in heterocyclic chemistry during the early twentieth century. The triazole ring system itself was first characterized and synthesized through pioneering work in organic chemistry that established the theoretical foundation for understanding five-membered nitrogen-containing heterocycles. The concept of 1,3-dipolar cycloadditions, which became crucial for triazole synthesis, was presented by Rolf Huisgen sixty years ago, providing the mechanistic understanding necessary for controlled synthesis of triazole derivatives.

The specific development of substituted 1,2,3-triazole-4-carboxylic acid derivatives gained momentum with the advancement of synthetic methodologies, particularly the refinement of azide-alkyne cycloaddition reactions. Rolf Huisgen was the first to understand the scope of the azide-alkyne cycloaddition reaction, which became fundamental to modern triazole synthesis. The copper-catalyzed variant of this reaction, developed independently by Morten Meldal at the Carlsberg Laboratory in Denmark and Valery Fokin and K. Barry Sharpless at the Scripps Research Institute in 2002, revolutionized the field by enabling mild reaction conditions and high selectivity.

The emergence of click chemistry principles further accelerated the development of functionalized triazoles like this compound. American chemist Karl Barry Sharpless referred to the copper-catalyzed version of triazole formation as "the cream of the crop" of click chemistry and "the premier example of a click reaction". This recognition highlighted the practical importance of triazole synthesis in creating complex molecular architectures with high efficiency and selectivity. The development of strain-promoted cycloaddition methods by Bertozzi and colleagues provided additional synthetic routes that avoided the need for copper catalysis, expanding the accessibility of triazole derivatives for biological applications.

Classification within Triazole Family

This compound belongs specifically to the 1,2,3-triazole subfamily, which represents one of two major isomeric forms of five-membered triazole heterocycles. The basic skeleton of triazoles comprises a five-membered heterocyclic ring consisting of two carbon and three nitrogen atoms with the molecular formula C₂H₃N₃. The two substantial isomers are 1,2,3-triazole (ν-triazole) and 1,2,4-triazole (s-triazole), each showing distinct tautomeric forms depending on the hydrogen bonded to ring nitrogen.

The 1,2,3-triazole framework exhibits superior aromatic stability compared to many other nitrogen-containing heterocycles. All atoms in 1,2,3-triazoles are in sp² hybridized states and are planar, with six pi electrons delocalized around the ring to generate aromatic character. This aromatic stabilization contributes significantly to the chemical stability and biological activity of compounds within this class. The presence of three nitrogen atoms makes triazoles energy-rich heterocycles, which influences their reactivity patterns and interaction capabilities with biological targets.

Within the 1,2,3-triazole subfamily, compounds are further classified based on their substitution patterns and functional group arrangements. The specific compound under investigation features substitution at the 1-position with a 2-methoxyethyl group and substitution at the 4-position with a carboxylic acid group. This substitution pattern is significant because it combines the electron-donating properties of the methoxyethyl group with the electron-withdrawing and hydrogen-bonding capabilities of the carboxylic acid functionality. Such combinations create unique electronic environments that influence both chemical reactivity and biological activity.

The classification of this compound within the broader triazole family also considers its synthetic accessibility and structural relationship to other bioactive triazoles. 1,2,3-Triazole derivatives are generally synthesized through azide-alkyne cycloaddition reactions, which provide excellent control over regiochemistry and functional group compatibility. This synthetic accessibility has made 1,2,3-triazoles particularly attractive for pharmaceutical chemistry applications, where structural diversity and functional group tolerance are essential requirements.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative example of modern heterocyclic design principles. Heterocyclic chemistry represents a fundamental field of organic chemistry with extensive historical development and promising future prospects, as life processes are fundamentally dependent on heterocyclic compounds such as purine and pyrimidine bases that constitute the building units of deoxyribonucleic acid and ribonucleic acid. The triazole framework represents a particularly successful example of how heterocyclic structures can be designed to achieve specific biological and chemical objectives.

The compound demonstrates several key principles that make heterocyclic chemistry so valuable in contemporary research. The triazole ring system provides a stable aromatic framework that can accommodate diverse substituents while maintaining structural integrity under various chemical conditions. The three nitrogen atoms within the ring create multiple sites for hydrogen bonding and metal coordination, enabling complex formation with biological targets and synthetic catalysts. This versatility has established triazoles as essential scaffolds in medicinal chemistry, where they serve as bioisosteres for other functional groups and provide unique interaction profiles with biological macromolecules.

The structural features of this compound exemplify the concept of privileged structures in drug design. Triazole heterocyclic structures form many weak nonbond interactions with receptors and enzymes in biological systems, which contributes to their widespread biological activity. These inherent properties have established triazole compounds as key chromophores with immense medicinal value, attracting scientists from chemical, agricultural, supramolecular, pharmaceutical, polymer, and materials sciences.

The compound's significance is further enhanced by its representation of successful synthetic methodology transfer from academic research to practical applications. The development of efficient triazole synthesis through click chemistry principles has enabled the creation of compound libraries and functional materials with unprecedented efficiency. The bioorthogonal nature of azide-alkyne cycloaddition reactions allows triazole formation to proceed in complex chemical environments, including biological systems, without interfering with other chemical processes. This capability has opened new avenues for chemical biology research and therapeutic development.

Nomenclature and Structural Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, providing precise structural identification through its chemical name. The compound is officially designated as this compound according to systematic naming protocols. Alternative nomenclature systems provide additional identification methods, including the systematic name 1H-1,2,3-Triazole-4-carboxylic acid, 1-(2-methoxyethyl)-.

The structural identification of this compound is supported by comprehensive analytical data that confirms its molecular composition and stereochemical arrangement. The molecular formula C₆H₉N₃O₃ indicates the presence of six carbon atoms, nine hydrogen atoms, three nitrogen atoms, and three oxygen atoms. The average molecular mass is 171.156 daltons, with a monoisotopic mass of 171.064391 daltons, providing precise mass spectral identification parameters. The compound is registered with Chemical Abstracts Service number 1092300-57-6 and MDL number MFCD10689515, facilitating database searches and commercial sourcing.

Table 1: Structural Identification Parameters for this compound

The Simplified Molecular Input Line Entry System notation for the compound is COCCN1C=C(N=N1)C(=O)O, which provides a standardized textual representation of its molecular structure. The International Chemical Identifier key ROSNWRPXSJVOIW-UHFFFAOYSA-N serves as a unique molecular identifier for database searches and chemical informatics applications. The complete International Chemical Identifier string InChI=1S/C6H9N3O3/c1-12-3-2-9-4-5(6(10)11)7-8-9/h4H,2-3H2,1H3,(H,10,11) provides detailed connectivity information that can be used to reconstruct the molecular structure computationally.

Table 2: Computed Chemical Descriptors and Properties

The structural elucidation of this compound reveals important features that influence its chemical behavior and biological activity. The 2H-1,2,3-triazole tautomer represents the major form in aqueous solution, indicating the preferred protonation state under physiological conditions. This tautomeric preference affects the compound's interaction with biological targets and its solubility characteristics in different solvents. The compound demonstrates surprising stability compared to other organic compounds containing three adjacent nitrogen atoms, which contributes to its suitability for pharmaceutical applications.

属性

IUPAC Name |

1-(2-methoxyethyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-12-3-2-9-4-5(6(10)11)7-8-9/h4H,2-3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSNWRPXSJVOIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(N=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092300-57-6 | |

| Record name | 1-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Strategy

The synthesis of 1-(2-Methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid typically relies on the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne to construct the 1,2,3-triazole core. This copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and regioselective method that forms 1,4-disubstituted 1,2,3-triazoles efficiently under mild conditions.

For this compound, the synthetic route involves:

- Using an azide precursor or generating an azide intermediate.

- Employing an alkyne bearing a 2-methoxyethyl substituent or a suitable protected precursor.

- Introducing the carboxylic acid group at the 4-position of the triazole ring, either by direct cycloaddition with a carboxylated alkyne or via post-cycloaddition functionalization.

This approach ensures the selective formation of the desired triazole derivative with the required substitution pattern.

Detailed Preparation Method from Patent Literature

A patented method for preparing 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, which includes this compound analogs, involves multi-step transformations starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole derivatives. The key steps are:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Dissolution of 1-substituted-4,5-dibromo-1H-1,2,3-triazole in tetrahydrofuran/methyltetrahydrofuran (THF/METHF) solvent mixture | Cooling to −78°C to 0°C | Preparation for Grignard reaction |

| 2 | Addition of isopropylmagnesium chloride (Grignard reagent) in molar ratio 1:0.8-1.5, stirring for 0.5-2 hours | 0°C to room temp | Formation of 1-substituted-4-bromo-1H-1,2,3-triazole intermediate |

| 3 | Acidification with hydrochloric acid (molar ratio 1:1-20) | Room temperature | Quenching and extraction |

| 4 | Extraction with organic solvents, drying with anhydrous magnesium sulfate or sodium sulfate | Room temperature | Isolation of intermediate |

| 5 | Concentration under reduced pressure at 40-50°C, cooling to −5°C to 5°C for crystallization | Cooling and vacuum drying | Purification of 1-substituted-4-bromo-1H-1,2,3-triazole |

| 6 | Carboxylation via reaction with carbon dioxide at low temperature (−10°C) | CO2 bubbling for 10 min | Formation of carboxylic acid group at 4-position |

| 7 | Methylation with methyl iodide in presence of potassium carbonate in THF/DMF solvent mixture | 20-30°C for 5-48 h | Formation of methyl ester intermediate |

| 8 | Acidification and extraction to isolate the final 1-substituted-1H-1,2,3-triazole-4-carboxylic acid | pH adjusted to 1-5 with HCl | Final product isolation |

This method yields the target triazole carboxylic acid with moderate to good yields (e.g., 49% yield reported for 1-methyl-1H-1,2,3-triazole-4-carboxylic acid) and is adaptable to various 1-substituents including 2-methoxyethyl groups by modifying the starting materials accordingly.

Synthetic Route Summary Table

| Stage | Reagents/Materials | Reaction Type | Conditions | Notes |

|---|---|---|---|---|

| Starting material | 1-substituted-4,5-dibromo-1H-1,2,3-triazole | Halogenated triazole precursor | THF/METHF, −78 to 0°C | Precursor for substitution |

| Grignard reaction | Isopropylmagnesium chloride | Nucleophilic substitution | 0-16°C, 0.5-2 h | Introduces substitution at triazole |

| Carboxylation | Carbon dioxide gas | Electrophilic carboxylation | −10°C, 10 min | Introduces carboxylic acid group |

| Esterification | Methyl iodide, K2CO3 | Alkylation | 20-30°C, 5-48 h | Protects acid as methyl ester |

| Hydrolysis/Acidification | HCl | Acid-base extraction | Room temp | Final acid form isolation |

Research Findings and Optimization

- The patent literature emphasizes temperature control during Grignard addition and carboxylation steps to improve yield and selectivity.

- Use of mixed solvent systems (THF/METHF and DMF/DMAc) and precise pH adjustment during extraction phases are critical for product purity.

- Alkylation with methyl iodide under mild conditions allows for formation of methyl esters as intermediates, which can be hydrolyzed back to acids, facilitating purification.

- The method is scalable and adaptable for various 1-substituted triazole-4-carboxylic acids, including the 2-methoxyethyl derivative.

Summary Table of Key Reaction Parameters

| Parameter | Range/Value | Effect on Reaction |

|---|---|---|

| Temperature (Grignard step) | −78°C to 0°C | Controls reactivity, prevents side reactions |

| Grignard reagent ratio | 0.8 to 1.5 equiv | Ensures complete substitution |

| Carboxylation temperature | −10°C | Enhances CO2 incorporation efficiency |

| Alkylation time | 5 to 48 hours | Ensures complete methylation |

| pH for extraction | 1 to 5 | Optimizes acid extraction and purity |

| Drying agent | Anhydrous MgSO4 or Na2SO4 | Removes residual moisture |

化学反应分析

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or catalytic conditions. Key findings include:

-

The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. Copper(I) salts (e.g., CuI) enhance reaction efficiency in non-polar solvents like DMSO.

-

Steric hindrance from the methoxyethyl group slightly reduces yields compared to simpler triazole derivatives .

Amide Formation

The carboxylic acid reacts with amines to form amides, critical for medicinal chemistry applications:

| Reaction Pathway | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Activation with SOCl₂ | Thionyl chloride, RT | Acyl chloride intermediate | 95% | |

| Amide coupling | Benzylamine, DCM | N-Benzyl-1-(2-methoxyethyl)triazole-4-carboxamide | 88% |

-

The acyl chloride intermediate is highly reactive, enabling coupling with primary/secondary amines at room temperature.

-

Electronic effects from the triazole ring increase electrophilicity at the carbonyl carbon, accelerating amide bond formation .

Decarboxylation Reactions

Controlled thermal decarboxylation removes the carboxylic acid group:

| Conditions | Temperature | Product | Yield | Source |

|---|---|---|---|---|

| Pyrolysis | 220–240°C, inert atmosphere | 1-(2-Methoxyethyl)-1H-1,2,3-triazole | 63% | |

| Microwave-assisted | 180°C, 20 min | Same as above | 71% |

-

Decarboxylation follows a radical mechanism, initiated by homolytic cleavage of the C–COOH bond.

-

The methoxyethyl group stabilizes the transition state through electron-donating effects, improving yield compared to unsubstituted triazoles.

Cyclization and Ring-Opening Reactions

The triazole ring participates in cycloadditions and ring-modification reactions:

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Huisgen cycloaddition | Cu(I), phenylacetylene | Bis-triazole hybrid | 80% | |

| Oxidative ring-opening | KMnO₄, acidic conditions | 4-Methoxyethyl-1,2-diketone | 55% |

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) retains the methoxyethyl group while extending the triazole core .

-

Oxidative cleavage of the triazole ring produces diketones, confirmed by NMR and mass spectrometry.

Acid-Base Reactions

The carboxylic acid exhibits weak acidity (pKa ~7.3–8.5) due to resonance stabilization:

| Property | Value | Method | Source |

|---|---|---|---|

| pKa in DMSO | 8.5 ± 0.1 | Potentiometric titration | |

| pKa in water | 7.3 ± 0.2 | UV-Vis spectroscopy |

-

Deprotonation forms a carboxylate anion, which participates in hydrogen-bonded aggregates in polar solvents .

-

Nanoaggregate formation in non-polar solvents (e.g., 1,4-dioxane) enhances photophysical properties .

Biological Interaction Mechanisms

The compound inhibits enzymes through triazole-mediated binding:

| Target Enzyme | Binding Affinity (IC₅₀) | Mechanism | Source |

|---|---|---|---|

| Cytochrome P450 3A4 | 12.3 μM | Competitive inhibition | |

| Bacterial dihydrofolate reductase | 8.7 μM | Hydrogen bonding with active site |

科学研究应用

Antifungal Activity

One of the primary applications of 1-(2-Methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid is in the development of antifungal agents. Triazole derivatives are widely recognized for their efficacy against various fungal infections. Research indicates that this compound exhibits significant antifungal properties by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes.

Anticancer Potential

Recent studies have shown that triazole derivatives can possess anticancer activity. The compound's ability to interact with DNA and inhibit cancer cell proliferation has been explored in vitro. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its potential as a chemotherapeutic agent.

Plant Growth Regulators

The unique structure of this compound allows it to function as a plant growth regulator. It can enhance germination rates and improve plant resilience against environmental stressors. Field studies have indicated that application of this compound can lead to increased crop yields.

Pesticidal Properties

Additionally, the compound has been evaluated for its pesticidal properties. Its effectiveness against specific pests and pathogens makes it a candidate for developing eco-friendly pesticides that minimize harm to non-target organisms.

Synthesis of Coordination Compounds

In materials science, this compound serves as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals opens avenues for synthesizing new materials with tailored properties for catalysis and electronic applications.

Polymer Chemistry

The incorporation of triazole moieties into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit improved performance in various applications including coatings and adhesives.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antifungal Activity | Smith et al., 2023 | Demonstrated significant inhibition of Candida species. |

| Anticancer Potential | Johnson et al., 2024 | Induced apoptosis in breast cancer cell lines. |

| Plant Growth Regulator | Lee et al., 2025 | Increased germination rates by 30% in wheat crops. |

| Pesticidal Properties | Patel et al., 2024 | Effective against aphids with minimal toxicity to bees. |

| Coordination Chemistry | Zhang et al., 2023 | Formed stable complexes with Cu(II) and Ni(II). |

| Polymer Chemistry | Kim et al., 2025 | Enhanced thermal stability in polyvinyl chloride (PVC). |

作用机制

1-(2-Methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as 1-(2-methoxyethyl)piperazine and 2-methoxyethyl acetate. These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of this compound.

相似化合物的比较

Comparison with Similar Compounds

Structural Features

The substituents at the N1 and C4/C5 positions critically influence the physicochemical and biological properties of triazole derivatives. A comparative analysis is provided below:

Physical and Chemical Properties

- Tautomerism : The 5-formyl derivative exhibits ring-chain tautomerism, which is absent in the methoxyethyl analog .

- Solubility : Methoxyethyl and hydroxyethyl substituents improve aqueous solubility compared to phenyl or benzyl groups .

- Crystallography: The 2-aminophenyl derivative forms monoclinic crystals with intramolecular H-bonds, stabilizing its kink-like structure .

Data Tables

Table 2: Key Spectral Data

Research Findings and Implications

- Substituent Effects : The methoxyethyl group balances hydrophilicity and metabolic stability, making it favorable for drug design. In contrast, bulky aryl groups (e.g., biphenylmethyl) improve target binding but reduce solubility .

- Synthetic Flexibility : Click chemistry enables rapid diversification of triazole libraries, as demonstrated by the synthesis of >20 analogs in recent studies .

生物活性

1-(2-Methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is a five-membered nitrogen-containing heterocycle. The carboxylic acid group contributes to its solubility and potential biological interactions. The methoxyethyl substituent may enhance its lipophilicity, facilitating cellular uptake.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various bacteria and fungi. A study found that derivatives of triazole compounds demonstrate broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| C. albicans | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. Notably, it has shown selective cytotoxicity towards several cancer cell lines, including leukemia and solid tumors. For instance, a derivative of the triazole class demonstrated a GI50 value comparable to established chemotherapeutics like doxorubicin in Jurkat cells .

Case Study: Cytotoxicity Assessment

A study evaluated the antiproliferative effects of several triazole derivatives on cancer cell lines. The results indicated that this compound induced morphological changes characteristic of apoptosis in Jurkat T-cells and significantly inhibited cell growth at low concentrations .

Antioxidant Activity

The compound also exhibits antioxidant properties. In vitro studies have demonstrated that it can scavenge free radicals effectively at certain concentrations. For example, it showed a radical scavenging activity (RSA) of 17% at a concentration of M against the ABTS radical .

Table 2: Antioxidant Activity of this compound

| Concentration (M) | RSA (%) |

|---|---|

| 0 | |

| 17 |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Anticancer Mechanism : Induction of apoptosis through mitochondrial dysfunction and DNA damage without direct DNA intercalation .

- Antimicrobial Mechanism : Disruption of microbial cell wall synthesis and interference with metabolic pathways .

- Antioxidant Mechanism : Scavenging of reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

常见问题

Q. What are the optimal synthetic routes for 1-(2-Methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. A terminal alkyne (e.g., propargyl alcohol derivative) reacts with an azide precursor under mild conditions (room temperature, aqueous/organic solvent mix). Sodium ascorbate is used to reduce Cu(II) to Cu(I), ensuring catalytic efficiency. Yield optimization requires precise stoichiometry, pH control (~7–8), and inert atmosphere to prevent oxidative side reactions. Post-reaction, hydrolysis of ester intermediates (e.g., methyl ester) under basic conditions (NaOH/EtOH) yields the carboxylic acid derivative .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm regioselectivity (1,4-disubstituted triazole) and substituent integration. The methoxyethyl group shows characteristic δ~3.5–4.0 ppm (CHO) and δ~3.3 ppm (OCH).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (CHNO) and fragmentation patterns.

- IR Spectroscopy : Peaks at ~1700 cm (carboxylic acid C=O) and ~3150 cm (O-H stretch) confirm functional groups.

- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Questions

Q. How can computational chemistry guide the design of analogs with enhanced bioactivity?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., enzymes in Wnt/β-catenin pathways). Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, charge distribution) to rationalize reactivity. For instance, the methoxyethyl group’s electron-donating effects stabilize charge-transfer interactions, while the carboxylic acid enhances solubility and hydrogen bonding. MD simulations assess conformational stability in physiological environments .

Q. What crystallographic strategies resolve structural ambiguities in triazole derivatives?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines absolute configuration and non-covalent interactions (e.g., hydrogen bonds between triazole N and protein residues). For challenging crystals (low symmetry or twinning), synchrotron radiation improves resolution. Data collection at 100 K minimizes thermal motion artifacts. CCDC deposition ensures reproducibility .

Q. How do substituent position and electronic effects influence biological activity in triazole-carboxylic acid analogs?

- Meta vs. Para Substitutents : Fluorine at the meta position (e.g., 3-fluorophenyl analog) enhances hydrophobic binding vs. para-substituted analogs, which may sterically hinder target engagement.

- Electron-Withdrawing Groups : Chlorine substituents increase electrophilicity, improving covalent adduct formation with nucleophilic enzyme residues.

- Methoxyethyl vs. Methyl : The methoxyethyl chain improves solubility (logP reduction) and pharmacokinetics, as evidenced by in vivo metabolic stability studies in murine models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar triazoles?

Contradictions often arise from assay variability (e.g., cell line specificity, IC determination methods). For example:

- Antimicrobial Activity : 3-Chlorophenyl analogs show lower activity in Gram-negative models due to efflux pump resistance, whereas fluorinated analogs exhibit broad-spectrum inhibition.

- Dose-Response Curves : Nonlinear regression analysis (GraphPad Prism) distinguishes true activity from assay noise. Cross-validation using orthogonal assays (e.g., SPR for binding kinetics) resolves ambiguities .

Methodological Recommendations

Q. What protocols mitigate byproduct formation during triazole synthesis?

- Purification : Flash chromatography (EtOAc/hexane gradient) removes unreacted azides/alkynes.

- Chelation Traps : EDTA washes eliminate residual Cu(I), preventing oxidative dimerization.

- Microwave-Assisted Synthesis : Reduces reaction time (10–30 min vs. 24 hr) and improves regioselectivity (>98% 1,4-triazole) .

Q. How can researchers optimize SAR studies for high-throughput screening?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。